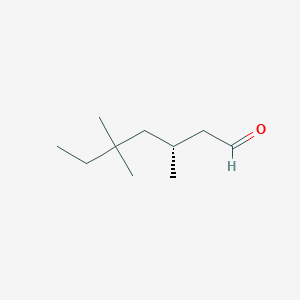
Calcium bis(diisopropylnaphthalenesulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium bis(diisopropylnaphthalenesulphonate) is a chemical compound with the molecular formula C32H38CaO6S2 and a molar mass of 622.84852 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(diisopropylnaphthalenesulphonate) typically involves the sulfonation of diisopropylnaphthalene followed by neutralization with calcium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the sulfonation process .
Industrial Production Methods
Industrial production of calcium bis(diisopropylnaphthalenesulphonate) involves large-scale sulfonation reactors where diisopropylnaphthalene is treated with sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid is then neutralized with calcium hydroxide to produce the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Calcium bis(diisopropylnaphthalenesulphonate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different naphthalene derivatives.
Substitution: It can undergo substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various naphthalene derivatives, sulfonic acids, and substituted naphthalenes, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Calcium bis(diisopropylnaphthalenesulphonate) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of calcium bis(diisopropylnaphthalenesulphonate) involves its interaction with molecular targets through its sulfonate groups. These interactions can lead to the inhibition of specific enzymes or the alteration of cellular pathways. The compound’s ability to chelate calcium ions also plays a significant role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Sodium diisopropylnaphthalenesulphonate: Similar in structure but with sodium instead of calcium, used in similar applications.
Calcium naphthalenesulphonate: Lacks the diisopropyl groups, used in different industrial applications.
Uniqueness
Calcium bis(diisopropylnaphthalenesulphonate) is unique due to its specific structure, which provides distinct chemical properties and reactivity. Its ability to act as a surfactant and its applications in various fields make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
80137-60-6 |
|---|---|
Fórmula molecular |
C32H38CaO6S2 |
Peso molecular |
622.9 g/mol |
Nombre IUPAC |
calcium;2,3-di(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/2C16H20O3S.Ca/c2*1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;/h2*5-11H,1-4H3,(H,17,18,19);/q;;+2/p-2 |
Clave InChI |
ZSAZTRQZIYNZEQ-UHFFFAOYSA-L |
SMILES canónico |
CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


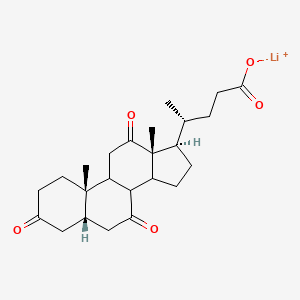
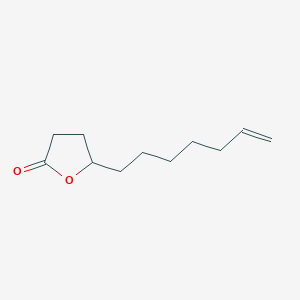
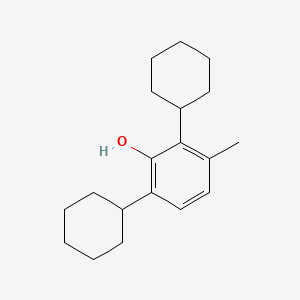

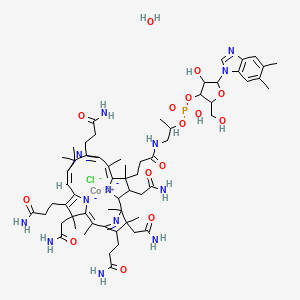
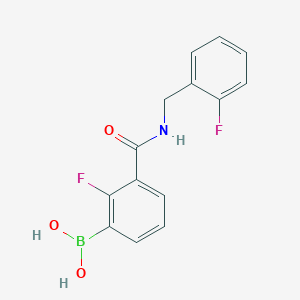

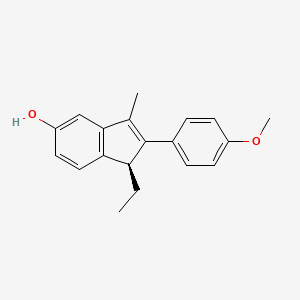

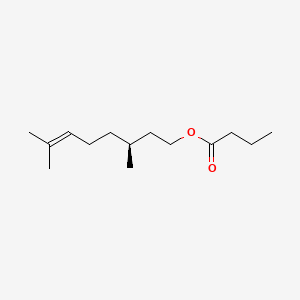

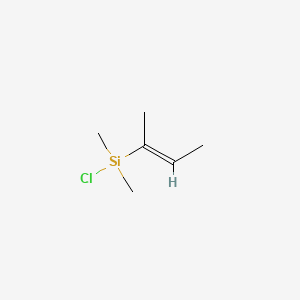
![methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate](/img/structure/B12656807.png)
